N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide
Description
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the benzamide moiety and a phenylethyl group attached to the carbon atom of the benzamide moiety
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-18-12-14-19(15-13-18)23(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSQQJNMIWMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 2-phenylethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for precise control over reaction parameters, leading to more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The phenylethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, ethanol).
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: N-(4-aminophenyl)-2-(2-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-nitrophenyl)-2-(2-carboxyphenyl)benzamide.
Scientific Research Applications
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)benzamide
- N-(4-aminophenyl)-2-(2-phenylethyl)benzamide
- N-(4-nitrophenyl)-2-phenylacetamide
Uniqueness
N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both the nitrophenyl and phenylethyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
